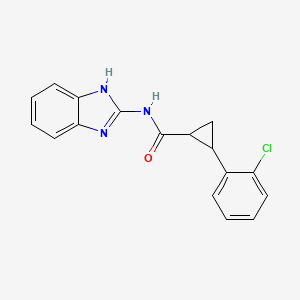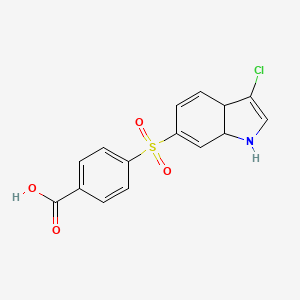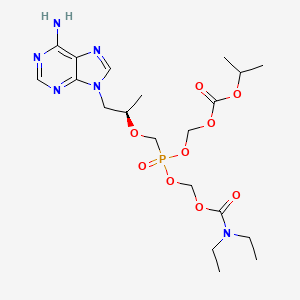
Diethylaminocarboxymethyl POC Tenofovir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylaminocarboxymethyl POC Tenofovir is a synthetic compound used primarily in pharmaceutical research. It is a derivative of Tenofovir, a well-known antiviral medication used to treat HIV and hepatitis B infections. The compound is often used as a reference standard in analytical methods and quality control applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethylaminocarboxymethyl POC Tenofovir involves multiple steps, starting from the basic Tenofovir structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the addition of these groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The compound is produced under strict regulatory guidelines to ensure its suitability for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Diethylaminocarboxymethyl POC Tenofovir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the Tenofovir core.
Substitution: The diethylaminocarboxymethyl and POC groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted Tenofovir compounds .
Wissenschaftliche Forschungsanwendungen
Diethylaminocarboxymethyl POC Tenofovir has several scientific research applications:
Chemistry: Used as a reference standard in analytical methods like HPLC and mass spectrometry.
Biology: Studied for its potential antiviral properties and interactions with biological molecules.
Medicine: Investigated for its efficacy and safety as an antiviral agent.
Industry: Used in the quality control of pharmaceutical products containing Tenofovir
Wirkmechanismus
Diethylaminocarboxymethyl POC Tenofovir acts as a prodrug of Tenofovir. Once administered, it undergoes metabolic conversion to release Tenofovir, which then inhibits viral reverse transcriptase. This inhibition prevents the replication of viral DNA, thereby exerting its antiviral effects. The molecular targets include the viral reverse transcriptase enzyme and the pathways involved in viral DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tenofovir Disoproxil Fumarate: Another prodrug of Tenofovir with similar antiviral properties.
Tenofovir Alafenamide: A newer prodrug with improved bioavailability and safety profile.
Adefovir Dipivoxil: An antiviral compound with a similar mechanism of action but different chemical structure
Uniqueness
Diethylaminocarboxymethyl POC Tenofovir is unique due to its specific chemical modifications, which may offer advantages in terms of stability, bioavailability, and targeted delivery. These modifications can potentially enhance its efficacy and reduce side effects compared to other Tenofovir derivatives.
Eigenschaften
Molekularformel |
C20H33N6O9P |
|---|---|
Molekulargewicht |
532.5 g/mol |
IUPAC-Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(diethylcarbamoyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C20H33N6O9P/c1-6-25(7-2)19(27)30-11-33-36(29,34-12-31-20(28)35-14(3)4)13-32-15(5)8-26-10-24-16-17(21)22-9-23-18(16)26/h9-10,14-15H,6-8,11-13H2,1-5H3,(H2,21,22,23)/t15-,36?/m1/s1 |
InChI-Schlüssel |
DHSVZKCBBOAHJM-DRVJNONPSA-N |
Isomerische SMILES |
CCN(CC)C(=O)OCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |
Kanonische SMILES |
CCN(CC)C(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4'S)-3'-(4-methoxyphenyl)-4'-(naphthalene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one](/img/structure/B12636419.png)
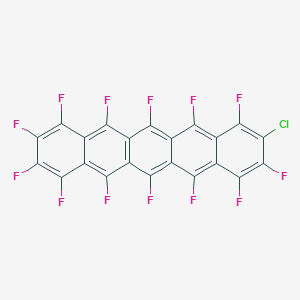
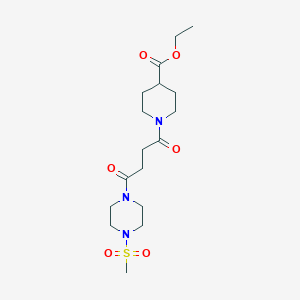
![Spiro[1-benzoxepin-2(3H),2'(3'H)-furan]-7-ol, 4,4',5,5'-tetrahydro-](/img/structure/B12636425.png)
![5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole](/img/structure/B12636438.png)
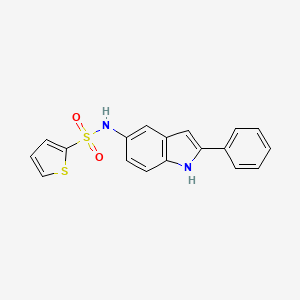
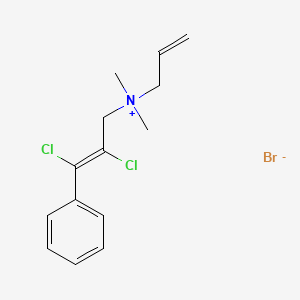
![3-[[3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid](/img/structure/B12636456.png)
![2-Amino-5-{[(5-chloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12636463.png)
![9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine](/img/structure/B12636481.png)
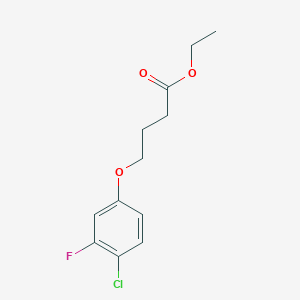
![4-[(2S)-5-Oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12636497.png)
